molecular formula C19H19FN6O2 B2369148 N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034471-33-3

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Katalognummer: B2369148
CAS-Nummer: 2034471-33-3
Molekulargewicht: 382.399
InChI-Schlüssel: DAWKVYNYWWMACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of Intermediates : The initial reaction involves the coupling of 2-cyanophenylamine with oxalyl chloride to form an isocyanate intermediate.
  • Final Coupling : This intermediate is then reacted with 1-(5-fluoropyrimidin-2-yl)piperidin-4-ylmethylamine under controlled conditions to yield the final oxalamide compound.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties suggests potential interactions with various biological pathways, particularly those involved in cell signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral entry, such as HIV's gp120-CD4 interaction, indicating a potential for antiviral activity .
  • Receptor Modulation : The structure may allow binding to specific receptors, altering their activity and leading to various biological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antiviral Activity : Compounds analogous to this compound have demonstrated potent inhibition against HIV entry by blocking the interaction between viral proteins and host cell receptors .
  • Cytotoxicity Studies : In vitro studies on related oxalamides have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapeutics.
  • Pharmacological Profiling : A systematic study revealed that similar compounds can exhibit low micromolar activity against viral infections without affecting other stages of the viral life cycle, indicating specificity in their action .

Case Study 1: HIV Entry Inhibition

A study conducted on NBD compounds (structurally similar to this compound) demonstrated their ability to inhibit HIV entry effectively. These compounds were found to prevent the binding of gp120 to CD4 receptors, thereby blocking viral entry into host cells .

Case Study 2: Anticancer Activity

Research involving oxalamides has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. These findings suggest that modifications on the oxalamide structure can enhance selectivity and potency against specific cancer types.

Data Tables

Biological ActivityCompound TypeReference
HIV Entry InhibitionOxalamide derivatives
Anticancer ActivityOxalamide analogs
Enzyme InhibitionVarious analogs

Eigenschaften

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-11-23-19(24-12-15)26-7-5-13(6-8-26)10-22-17(27)18(28)25-16-4-2-1-3-14(16)9-21/h1-4,11-13H,5-8,10H2,(H,22,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKVYNYWWMACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.